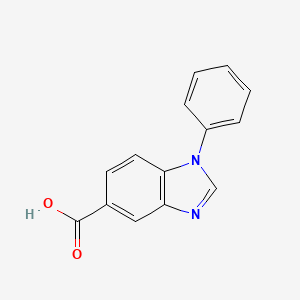

1-Phenyl-1H-benzoimidazole-5-carboxylic acid

Description

1-Phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenyl group and a carboxylic acid functional group.

Properties

IUPAC Name |

1-phenylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVKJLNIUBHSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-benzoimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Pharmaceutical Development

1-Phenyl-1H-benzoimidazole-5-carboxylic acid is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Research indicates that derivatives of benzimidazole compounds exhibit notable anti-inflammatory and analgesic activities. For example, studies have shown that certain benzimidazole derivatives demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Key Findings:

- Compounds derived from benzimidazole show IC50 values in the low nanomolar range against COX enzymes, indicating strong potential as anti-inflammatory agents .

- Specific derivatives have been reported to exhibit superior efficacy compared to standard drugs like diclofenac and rofecoxib in reducing edema and pain .

Biological Research

The compound is extensively used in biological studies focusing on enzyme inhibition and receptor interactions. Its derivatives have been evaluated for their antimicrobial and anticancer properties. For instance, research highlights the anticancer activity of certain benzimidazole derivatives against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than established chemotherapeutics like 5-fluorouracil .

Applications:

- Antimicrobial Activity: Significant effects against both Gram-positive and Gram-negative bacteria have been reported, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties .

- Anticancer Activity: Several derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation effectively .

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. The compound's unique chemical properties allow for the enhancement of material performance, particularly in applications requiring durability and resistance to environmental factors.

Key Applications:

- Development of specialized coatings that enhance the longevity and performance of materials under various conditions.

- Use as a building block in the synthesis of novel polymeric materials with tailored properties for specific applications.

Analytical Chemistry

The compound serves as a standard reference in chromatographic techniques, aiding in the accurate quantification of related compounds within complex mixtures. This application is critical for ensuring precision in analytical methods used across various scientific disciplines.

Case Studies

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

1H-benzoimidazole-5-carboxylic acid: Lacks the phenyl group, which may affect its biological activity and chemical properties.

2-Phenyl-1H-benzoimidazole: Similar structure but without the carboxylic acid group, leading to different reactivity and applications.

1-Phenyl-2-methyl-1H-benzoimidazole: Contains a methyl group, which can influence its chemical behavior and biological interactions.

Uniqueness

1-Phenyl-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid functional group.

Biological Activity

1-Phenyl-1H-benzoimidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzimidazole core with a phenyl group and a carboxylic acid functional group. This structure is crucial for its interaction with biological targets.

The compound primarily exerts its biological effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active or allosteric sites, thus modulating various biochemical pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Antimicrobial Activity

The compound also displays antimicrobial properties. It has shown effectiveness against several bacterial strains, as summarized below:

Case Studies

- Anticancer Properties : A study involving the synthesis of various derivatives showed that certain modifications to the benzimidazole structure significantly enhanced antiproliferative activity against MDA-MB-231 cells, with IC50 values ranging from 16.38 μM to higher values depending on the substituents used .

- Apoptosis Induction : Another investigation highlighted the ability of a derivative of this compound to induce apoptosis in leukemic cells through downregulation of cyclin-dependent kinases (CDK) and upregulation of pro-apoptotic proteins, demonstrating its potential as a chemotherapeutic agent .

Q & A

Q. What methodologies are employed to analyze the stability and degradation pathways of this compound under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.